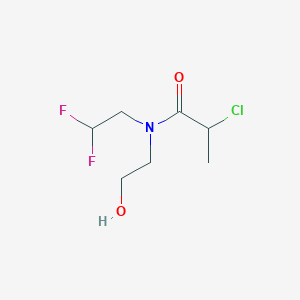![molecular formula C11H13BrN2O3 B6635202 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid, also known as BPC-157, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a synthetic peptide derived from a naturally occurring peptide called body protection compound (BPC). It has been shown to have a wide range of beneficial effects, including promoting healing and reducing inflammation.
Wirkmechanismus
The exact mechanism of action of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is not fully understood. However, it is believed to work by promoting the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). These growth factors stimulate the proliferation of cells involved in tissue repair and regeneration.
Biochemical and Physiological Effects:
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has been shown to have a range of biochemical and physiological effects. It promotes the proliferation of cells involved in tissue repair and regeneration, including fibroblasts and endothelial cells. 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid also reduces inflammation by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is its ability to promote healing and reduce inflammation in a range of tissues. This makes it a promising therapeutic agent for a range of conditions, including musculoskeletal injuries and inflammatory bowel disease. However, the main limitation of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is its cost. The peptide is relatively expensive to synthesize, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid. One area of interest is the use of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid in combination with other therapeutic agents, such as stem cells or growth factors. Another area of interest is the development of more cost-effective synthesis methods for 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid. Finally, further research is needed to fully understand the mechanism of action of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid and its potential therapeutic applications.
Synthesemethoden
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has been extensively studied for its therapeutic potential in various fields of medicine. It has been shown to promote healing in a range of tissues, including muscle, bone, and tendons. 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has also been shown to reduce inflammation and improve blood flow.
Eigenschaften
IUPAC Name |
2-[(3-bromopyridine-2-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-2-4-8(11(16)17)14-10(15)9-7(12)5-3-6-13-9/h3,5-6,8H,2,4H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBBYVYAGWNLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)

![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)



